REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:9]=[C:8]([Cl:10])[C:7]([S:11](=[O:14])(=[O:13])[NH2:12])=[CH:6][C:4]=1[NH2:5].[C:15]1([CH2:21][CH2:22][CH2:23][CH2:24][C:25](O)=O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[Cl:10][C:8]1[C:7]([S:11](=[O:13])(=[O:14])[NH2:12])=[CH:6][C:4]2[NH:5][C:25]([CH2:24][CH2:23][CH2:22][CH2:21][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[N:2][C:3]=2[CH:9]=1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCC(=O)O
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for twenty minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for twenty-four hours
|
Type
|
CUSTOM
|
Details
|
The gummy solid was collected by concentration in vacuo
|
Type
|
ADDITION
|
Details
|
added to concentrated ammonium hydroxide
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
suspended in water at 50° C
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
The suspension was then filtered through two sheets of filter paper
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(NC(=N2)CCCCC2=CC=CC=C2)C=C1S(N)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 11.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |